molecular formula C17H15BrClN5O B2927530 5-amino-1-(3-bromobenzyl)-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899981-60-3

5-amino-1-(3-bromobenzyl)-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2927530
CAS RN: 899981-60-3
M. Wt: 420.7
InChI Key: GSTKDEOHAUNXEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-1-(3-bromobenzyl)-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a triazole derivative that has shown promising results in scientific research, particularly in the area of drug discovery. In

Scientific Research Applications

Anticancer Potential

Research indicates that derivatives related to 5-amino-1,2,3-triazole-4-carboxamide have been synthesized and evaluated for their anticancer activity. For instance, compounds with structural motifs similar to 5-amino-1,2,3-triazole-4-carboxamide have been screened against a panel of 60 cell lines derived from various cancer types, showing potential anticancer activity (O. Bekircan et al., 2008).

Peptidomimetics and HSP90 Inhibitors

Another study describes the synthesis of 5-amino-1,2,3-triazole-4-carboxylates using ruthenium-catalyzed cycloaddition, aimed at creating peptidomimetics or biologically active compounds. This includes the generation of compounds acting as HSP90 inhibitors, highlighting the compound's relevance in therapeutic applications (S. Ferrini et al., 2015).

Solid-Phase Peptide Synthesis

The compound's derivatives have been utilized in solid-phase synthesis methods for creating C-terminal peptide amides under mild conditions, demonstrating its utility in peptide chemistry (F. Albericio & G. Bárány, 2009).

Antimicrobial and Antifungal Activities

Several studies have synthesized triazole derivatives, including structures related to 5-amino-1,2,3-triazole-4-carboxamide, to evaluate their antimicrobial and antifungal activities. This underscores the compound's role in developing new antimicrobial agents (H. Bektaş et al., 2007; Rahul P. Jadhav et al., 2017).

Molecular and Electronic Analysis

Research also extends to the molecular and electronic analysis of heterocyclic compounds similar to 5-amino-1,2,3-triazole-4-carboxamide, revealing insights into their electronic properties, nonlinear optical properties, and molecular vibrations. Such studies contribute to the understanding of the compound's potential in electronic and optical applications (M. Beytur & Ihsan Avinca, 2021).

properties

IUPAC Name

5-amino-1-[(3-bromophenyl)methyl]-N-[(4-chlorophenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrClN5O/c18-13-3-1-2-12(8-13)10-24-16(20)15(22-23-24)17(25)21-9-11-4-6-14(19)7-5-11/h1-8H,9-10,20H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSTKDEOHAUNXEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CN2C(=C(N=N2)C(=O)NCC3=CC=C(C=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-1-(3-bromobenzyl)-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide

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